2-Chloro-5-iodo-3-methylthiophene
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Overview
Description
2-Chloro-5-iodo-3-methylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings that are known for their stability and versatility in various chemical reactions. The presence of chlorine and iodine substituents on the thiophene ring makes this compound a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-3-methylthiophene typically involves halogenation reactions. One common method is the halogen dance reaction, where a thiophene derivative undergoes selective halogenation. For instance, starting from 3-methylthiophene, chlorination followed by iodination can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using suitable catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly reagents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-3-methylthiophene can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the thiophene ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated thiophenes, while cross-coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-5-iodo-3-methylthiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-3-methylthiophene depends on its specific application. In chemical reactions, the electron-rich thiophene ring facilitates various substitution and coupling reactions. In biological systems, its mechanism of action would be determined by the molecular targets it interacts with, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-5-methylthiophene: Similar structure but lacks the chlorine substituent.
2-Chloro-3-methylthiophene: Similar structure but lacks the iodine substituent.
Uniqueness
2-Chloro-5-iodo-3-methylthiophene is unique due to the presence of both chlorine and iodine substituents, which enhances its reactivity and versatility in various chemical reactions. This dual halogenation allows for selective functionalization and the formation of complex molecules .
Properties
IUPAC Name |
2-chloro-5-iodo-3-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIS/c1-3-2-4(7)8-5(3)6/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEODKIZYFJEEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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